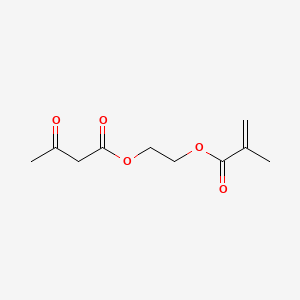

2-(Methacryloyloxy)ethyl acetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDVWXAVKPRHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65188-70-7 | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65188-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041388 | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21282-97-3, 21282-96-2 | |

| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ACETOACETOXY)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3EW3HZF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (CAS: 21282-97-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEM), with the CAS number 21282-97-3, is a versatile functional monomer that possesses both a methacryloyl group and an acetoacetate group. This unique bifunctionality makes it a valuable building block in polymer chemistry, enabling the synthesis of polymers with tailored properties for a wide range of applications, including in the biomedical and pharmaceutical fields. The methacryloyl group allows for polymerization via free radical mechanisms, while the acetoacetate moiety provides a site for post-polymerization modification, crosslinking, and chelation of metal ions. This guide provides a comprehensive overview of the core properties, applications, and relevant experimental methodologies of AAEM.

Physicochemical Properties

The fundamental physicochemical properties of 2-(Methacryloyloxy)ethyl acetoacetate are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 21282-97-3 | [1] |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Clear to yellowish liquid | [1] |

| Density | 1.122 g/mL at 25 °C | |

| Boiling Point | 100 °C at 0.8 mmHg | |

| Refractive Index (n20/D) | 1.456 | |

| Flash Point | 113 °C (235.4 °F) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| InChI Key | IBDVWXAVKPRHCU-UHFFFAOYSA-N | [3] |

| SMILES | CC(=C)C(=O)OCCOC(=O)CC(=O)C |

Spectroscopic Data

While publicly available spectra with detailed peak assignments are limited, the expected characteristic signals based on the structure of this compound are outlined below. Researchers should acquire and interpret their own spectral data for confirmation.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the vinyl protons of the methacrylate (B99206) group, the methylene (B1212753) protons of the ethyl bridge, the methyl protons of the methacrylate group, the methylene protons of the acetoacetate group, and the methyl protons of the acetoacetate group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the vinyl carbons, the carbons of the ethyl bridge, and the methyl carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (ester and ketone), C=C stretching (alkene), and C-O stretching. |

Applications in Research and Development

The dual functionality of AAEM makes it a valuable monomer in a variety of applications:

-

Synthesis of Heterocyclic Compounds: AAEM serves as a key starting material in multicomponent reactions, such as the Biginelli reaction, to produce biologically active heterocyclic compounds like tetrahydropyrimidines.[2]

-

Polymerizable Oxide Precursors: The acetoacetate group can act as a chelating agent for metal alkoxides. This property is utilized in the sol-gel process to create polymerizable precursors for the synthesis of metal oxide nanoparticles and hybrid organic-inorganic materials.[2]

-

Coatings and Adhesives: In polymer chemistry, AAEM is incorporated into acrylic resins to enhance properties such as adhesion and to introduce crosslinking capabilities, leading to more durable and resistant coatings.[4]

-

Biomaterials: Its potential for creating biocompatible polymers makes it a candidate for applications in drug delivery and tissue engineering.

Experimental Protocols

Synthesis of 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli Reaction

This protocol is adapted from a general Biginelli reaction and illustrates the synthesis of a dihydropyrimidine (B8664642) derivative using AAEM.

Materials:

-

This compound (AAEM)

-

Concentrated Hydrochloric Acid (catalyst)

-

Cold water

-

Filter paper and funnel

-

Beakers and round-bottom flask

-

Magnetic stirrer and hot plate

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.

-

Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

A precipitate of the product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Dry the purified product in a vacuum oven.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA), a versatile monomer with applications in polymer chemistry, coatings, adhesives, and potentially in drug delivery systems. This document details the primary synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and replication.

Introduction

2-(Methacryloyloxy)ethyl acetoacetate (AAEMA) is a unique bifunctional monomer possessing both a polymerizable methacrylate (B99206) group and a reactive acetoacetate moiety.[1] This dual functionality allows for a wide range of chemical modifications and makes it a valuable building block in the design of advanced polymers. The methacrylate group enables polymerization via free radical mechanisms, forming the backbone of various acrylic polymers.[2] The acetoacetate group, with its active methylene (B1212753) protons, can participate in a variety of crosslinking and post-polymerization modification reactions, including chelation with metal ions and reactions with amines and hydrazines.[1][3] These properties make AAEMA a monomer of significant interest for creating functional polymers with tailored properties for diverse applications, including as a potential component in drug delivery matrices and biomaterials.[4]

Synthesis of this compound (AAEMA)

The synthesis of AAEMA is primarily achieved through two main routes: the transesterification of 2-hydroxyethyl methacrylate (HEMA) with an acetoacetate ester (commonly ethyl acetoacetate), and the direct reaction of HEMA with diketene.[5]

Synthesis via Transesterification

This is a widely used and cost-effective method for producing AAEMA. The reaction involves the exchange of the ethoxy group of ethyl acetoacetate with the hydroxyethyl (B10761427) methacrylate group.[5]

Reaction Scheme:

References

2-(Methacryloyloxy)ethyl acetoacetate molecular weight and formula

An In-depth Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (B1235776)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

2-(Methacryloyloxy)ethyl acetoacetate (AAEM) is a versatile monomer utilized in a variety of applications within polymer chemistry and materials science. Its bifunctional nature, containing both a methacrylate (B99206) group for polymerization and a reactive acetoacetate group, allows for the synthesis of polymers with unique properties and functionalities.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| CAS Number | 21282-97-3 | [1][2][3] |

| Density | 1.122 g/mL at 25 °C | [2][3] |

| Boiling Point | 100 °C at 0.8 mmHg | [2][3] |

| Refractive Index | n20/D 1.456 | [2][3] |

| Flash Point | 113 °C (235.4 °F) | [3] |

| Appearance | Clear liquid | [2] |

Chemical Structure and Nomenclature

IUPAC Name: 2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate

Synonyms: (2-Acetoacetoxy)ethyl methacrylate, Ethylene glycol monoacetoacetate monomethacrylate, AAEM[1][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method and outlines the laboratory-scale production of AAEM.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid (catalyst)

-

2-tert-butyl hydroquinone (B1673460) (inhibitor)

Equipment:

-

Reaction flask with a mechanical stirrer, thermometer, and distillation setup

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a reaction flask, combine 65g (0.5 mol) of 2-hydroxyethyl methacrylate, 104g (0.8 mol) of ethyl acetoacetate, 100g of toluene, 1.5g of p-toluenesulfonic acid, and 0.5g of 2-tert-butyl hydroquinone.[5]

-

Stir the mixture mechanically and heat to 110 °C.[5]

-

Maintain the reaction at this temperature for 6 hours, collecting the ethanol (B145695) byproduct via distillation.[5]

-

After the reaction is complete, remove the toluene solvent by vacuum distillation at a pressure of 6000 Pa and a temperature of 50-60 °C.[5]

-

Further purify the product by vacuum distillation, collecting the fraction at a pressure of 100 Pa and a temperature of 100-102 °C to obtain this compound.[5]

Emulsion Polymerization using AAEM

This protocol describes a general procedure for creating a polymer latex incorporating AAEM.

Materials:

-

Monomers (e.g., Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA))

-

This compound (AAEM)

-

Surfactant

-

Initiator (e.g., Ammonium persulfate)

-

Deionized water

Procedure:

-

Prepare an initial charge of deionized water and surfactant in a reactor and heat to the desired reaction temperature (typically 70-90 °C) under a nitrogen atmosphere.

-

Prepare a monomer pre-emulsion by mixing the primary monomers (MMA, BA), AAEM, surfactant, and deionized water.

-

Add a portion of the monomer pre-emulsion to the reactor, followed by the initiator to form seed particles.

-

Continuously feed the remaining monomer pre-emulsion into the reactor over a period of 2-4 hours.

-

After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cool the reactor to room temperature and filter the resulting latex.

Applications and Reaction Mechanisms

The unique dual functionality of AAEM makes it a valuable component in various polymer systems.

Cross-linking and Post-Polymerization Modification

The acetoacetate group provides a site for a variety of chemical transformations, allowing for post-polymerization modification and cross-linking.

Caption: Key reaction pathways for polymers containing AAEM.

Applications in Drug Delivery and Biomaterials

While direct involvement in biological signaling pathways has not been extensively reported, the properties of AAEM-containing polymers make them promising for drug delivery and biomaterial applications.

-

Cell Encapsulation: Polymers derived from AAEM can be used to create biocompatible matrices for cell encapsulation, facilitating nutrient and waste exchange for applications in cell therapy.[4]

-

Biomaterial Coatings: AAEM can be incorporated into biocompatible films and coatings for medical devices and drug delivery systems.[4]

-

Thermosensitive Hydrogels: The monomer can be used to synthesize hydrogels that exhibit temperature-dependent swelling behavior, enabling controlled drug release.[4]

Signaling Pathways

Currently, there is a lack of published research detailing the direct interaction of this compound with specific biological signaling pathways. Its primary applications are in the field of materials science, where it serves as a monomer for creating polymers with tailored physical and chemical properties. The biocompatibility of some of these polymers suggests potential for use in drug delivery and tissue engineering, but the compound itself is not known to be a signaling molecule.

Conclusion

This compound is a highly versatile monomer with significant potential in polymer chemistry and materials science. Its unique combination of a polymerizable methacrylate group and a reactive acetoacetate moiety allows for the creation of advanced materials with applications in coatings, adhesives, and biomaterials. Further research into the biocompatibility and degradation of AAEM-based polymers may open new avenues for its use in the pharmaceutical and biomedical fields.

References

Unveiling the Core: A Technical Guide to the Chemical Structure and Functional Groups of 2-(Acetoacetoxy)ethyl Methacrylate (AAEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) is a versatile monomer that has garnered significant interest across various scientific disciplines, including polymer chemistry, materials science, and drug delivery. Its unique chemical architecture, featuring multiple reactive functional groups, allows for a wide array of chemical transformations and polymerizations. This technical guide provides an in-depth exploration of the chemical structure, functional groups, and reactive properties of AAEMA, supported by quantitative data, detailed experimental protocols, and visual representations of its key chemical pathways.

Chemical Structure and Properties

AAEMA, with the molecular formula C₁₀H₁₄O₅ and a molecular weight of approximately 214.22 g/mol , possesses a distinct structure incorporating a methacrylate moiety, an ester linkage, and a reactive acetoacetoxy group.[1][2]

Table 1: Physicochemical Properties of AAEMA

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| CAS Number | 21282-97-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 100-102 °C at 100 Pa |

| Density | ~1.12 g/mL at 25 °C |

Spectroscopic Data

The structural features of AAEMA can be unequivocally confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data for AAEMA.

Table 2: ¹H NMR Spectroscopic Data for AAEMA (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.14 | s | 1H | =CH ₂ (trans) |

| 5.60 | s | 1H | =CH ₂ (cis) |

| 4.35 | t | 2H | -O-CH ₂-CH₂-O- |

| 4.29 | t | 2H | -O-CH₂-CH ₂-O- |

| 3.46 | s | 2H | -CO-CH ₂-CO- |

| 2.28 | s | 3H | CH₃-CO- |

| 1.95 | s | 3H | =C(CH ₃)- |

Table 3: ¹³C NMR Spectroscopic Data for AAEMA (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 200.5 | C =O (ketone) |

| 167.1 | C =O (ester, acetoacetate) |

| 167.0 | C =O (ester, methacrylate) |

| 135.8 | C =CH₂ |

| 126.3 | C=C H₂ |

| 63.3 | -O-C H₂-CH₂-O- |

| 62.0 | -O-CH₂-C H₂-O- |

| 50.1 | -CO-C H₂-CO- |

| 30.1 | C H₃-CO- |

| 18.2 | =C(C H₃)- |

Table 4: Key IR Absorption Bands for AAEMA

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester, acetoacetate) |

| ~1720 | Strong | C=O stretch (ester, methacrylate) |

| ~1638 | Medium | C=C stretch (methacrylate) |

| ~1160 | Strong | C-O stretch (ester) |

Functional Groups and Their Reactivity

The remarkable versatility of AAEMA stems from its three primary functional groups: the methacrylate group, the ester groups, and the acetoacetoxy group. The acetoacetoxy moiety is particularly noteworthy as it contains a reactive methylene (B1212753) group and a ketone carbonyl group, enabling a variety of cross-linking and modification reactions.[3]

Methacrylate Group

The terminal vinyl group of the methacrylate moiety readily undergoes free-radical polymerization, allowing for the incorporation of AAEMA into a wide range of polymer backbones. This is a fundamental reaction for the synthesis of functional polymers with pendant acetoacetoxy groups.

Acetoacetoxy Group

The acetoacetoxy group is responsible for the majority of AAEMA's unique reactivity.

-

Reactive Methylene Group: The methylene protons situated between the two carbonyl groups are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions.

-

Ketone Carbonyl Group: The ketone carbonyl group can undergo reactions typical of ketones, most notably the formation of enamines through reaction with primary or secondary amines.

This dual reactivity within the acetoacetoxy group allows for a rich chemistry, including self-crosslinking and post-polymerization modification.

Key Reaction Pathways

The functional groups of AAEMA enable several important reaction pathways, which are visualized below.

Experimental Protocols

Synthesis of AAEMA via Transesterification

This protocol describes a common method for synthesizing AAEMA from 2-hydroxyethyl methacrylate (HEMA) and ethyl acetoacetate (EAA).

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Ethyl acetoacetate (EAA)

-

Toluene (or other suitable solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add HEMA, an excess of EAA, toluene, and a catalytic amount of p-toluenesulfonic acid. Add a small amount of hydroquinone to inhibit polymerization.

-

Heat the reaction mixture to reflux. The water produced during the transesterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess EAA.

-

Purify the crude product by vacuum distillation to obtain pure AAEMA.[4][5]

Conclusion

2-(Acetoacetoxy)ethyl methacrylate is a uniquely functionalized monomer with a broad spectrum of applications. Its methacrylate group allows for straightforward incorporation into polymer chains, while the versatile acetoacetoxy moiety provides a platform for a multitude of chemical modifications, including cross-linking and chelation. This guide has provided a comprehensive overview of the chemical structure, spectroscopic properties, and reactivity of AAEMA, offering valuable insights for researchers and professionals in the fields of chemistry, materials science, and drug development. The detailed protocols and visual reaction pathways serve as a practical resource for the synthesis and application of this important chemical building block.

References

- 1. 2-(Acetoacetoxy)ethyl methacrylate | C10H14O5 | CID 88855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN105541611A - Method for preparing aceto acetoxy ethyl methacrylate - Google Patents [patents.google.com]

- 5. CN105646201A - Synthesis method of acetoacetoxyethyl methacrylate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Keto-enol Tautomerism of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776)

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA), a functional monomer with significant applications in polymer and materials science. This document delves into the fundamental principles of its tautomeric equilibrium, methodologies for its characterization, and the implications of this phenomenon on its chemical reactivity.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For this compound, this equilibrium involves the interconversion of the β-ketoester functionality. The keto form is generally more stable for simple carbonyl compounds; however, for β-dicarbonyl compounds like AAEMA, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation.[2] This equilibrium is dynamic and can be influenced by solvent polarity, temperature, and the presence of catalysts.[1]

The Keto-enol Equilibrium of this compound (AAEMA)

The tautomeric equilibrium of AAEMA is a critical aspect of its chemistry, influencing its reactivity and performance in various applications. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the keto-enol ratio is crucial for understanding and controlling the reactivity of AAEMA. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.

Data Presentation: Tautomeric Equilibrium of Related β-Dicarbonyl Compounds

To provide a comparative context for the tautomerism of AAEMA, the following table summarizes the percentage of the enol tautomer for acetylacetone (B45752) and ethyl acetoacetate in various solvents. It is anticipated that AAEMA would exhibit a similar trend.

| Compound | Solvent | % Enol Tautomer |

| Acetylacetone | Gas Phase | 92 |

| Cyclohexane | 97 | |

| CCl4 | 92 | |

| Benzene | 86 | |

| Dichloromethane | 77 | |

| CDCl3 | 81 | |

| Acetone | 74 | |

| DMSO | 62 | |

| Water | 15 | |

| Ethyl Acetoacetate | Gas Phase | 46 |

| CCl4 | 33 | |

| Benzene | 16 | |

| CDCl3 | 8 | |

| Water | 0.4 |

Data compiled from various sources on keto-enol tautomerism.

Experimental Protocols for Tautomerism Analysis

Detailed experimental methodologies are essential for the accurate quantification of the keto-enol equilibrium. The following protocols, primarily based on NMR spectroscopy, are standard methods that can be applied to the study of AAEMA.

NMR Spectroscopic Determination of Keto-Enol Equilibrium

Proton (¹H) NMR spectroscopy allows for the direct observation and quantification of both the keto and enol tautomers as the rate of interconversion is slow on the NMR timescale.[3][4]

Methodology:

-

Sample Preparation: Prepare solutions of AAEMA of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Spectral Analysis:

-

Identify the characteristic resonance signals for both the keto and enol forms.

-

Keto form: Look for the signal of the α-methylene protons (CH₂) typically in the range of 3.4-3.6 ppm.

-

Enol form: Identify the vinylic proton signal (=CH) around 5.0-5.5 ppm and the enolic hydroxyl proton (-OH) which can be a broad signal at a downfield chemical shift (10-15 ppm).[3]

-

-

-

Quantification:

-

Integrate the area under the characteristic peaks for both tautomers. The ratio of the integrals is proportional to the molar ratio of the tautomers.

-

The percentage of the enol form can be calculated using the following formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

The equilibrium constant (Keq) is calculated as: Keq = [enol] / [keto] = Integral(enol) / Integral(keto)

-

When comparing integrals of protons that represent different numbers of hydrogens (e.g., the two α-methylene protons of the keto form vs. the one vinylic proton of the enol form), a correction factor must be applied.[5]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus different absorption maxima.[6]

Methodology:

-

Sample Preparation: Prepare dilute solutions of AAEMA in various solvents of spectroscopic grade.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The keto form typically has a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, exhibits a strong π→π* transition at a shorter wavelength.[7]

-

By analyzing the changes in the absorption bands in different solvents, qualitative information about the shift in the tautomeric equilibrium can be obtained. Quantitative analysis can be challenging due to overlapping absorption bands.[8]

-

Role of Tautomerism in the Reactivity of AAEMA

The dual reactivity of the keto and enol tautomers of AAEMA is fundamental to its utility in polymer chemistry, particularly in cross-linking reactions. The active methylene (B1212753) group of the keto form and the nucleophilic character of the enol form offer versatile reaction pathways.[9]

The enol form, with its hydroxyl group, can participate in reactions such as chelation with metal ions, which is utilized in the formation of metal-organic hybrid resins.[10] The active methylene group of the keto form is a key participant in Michael addition reactions, which is a common cross-linking mechanism in coatings and adhesives.[11]

Visualizations

Diagrams of Key Processes

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biopchem.education [biopchem.education]

- 5. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempoint.com [chempoint.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Key chemical transformations of AAEMA monomer

An In-Depth Technical Guide on the Core Chemical Transformations of 2-(Acetoacetoxy)ethyl Methacrylate (B99206) (AAEMA)

Introduction

2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a specialty functional monomer prized for its versatile reactivity, which enables a wide range of chemical transformations crucial for the development of advanced polymers. Its unique molecular structure incorporates two key reactive centers: a polymerizable methacrylate group and a pendant acetoacetoxy group. This dual functionality allows AAEMA to be readily incorporated into polymer chains via conventional polymerization techniques, while the acetoacetoxy group provides a reactive handle for a variety of subsequent, post-polymerization modifications.[1][2] This guide details the core chemical transformations of AAEMA, providing an in-depth look at its polymerization kinetics, post-polymerization modification pathways, and the experimental methodologies involved.

Polymerization of AAEMA

The methacrylate group of AAEMA allows it to readily undergo polymerization, typically via free-radical methods, and copolymerize with a variety of other acrylic and methacrylic monomers such as methyl methacrylate (MMA) and styrene.[1][3] The bulky acetoacetoxy side-chain increases the separation between polymer chains, which can lead to a reduction in the solution viscosity of the resulting polymer and a lower glass transition temperature (Tg).[2]

Polymerization Kinetics and Reactivity Ratios

The polymerization behavior of AAEMA has been studied to determine its kinetic parameters. The propagation rate coefficient (k_p_) is notably high compared to other methacrylate derivatives.[4] Quantitative data regarding its polymerization kinetics and copolymerization reactivity ratios are summarized in the tables below.

Table 1: Kinetic Parameters for AAEMA Polymerization

| Parameter | Value | Conditions |

|---|---|---|

| Mark-Houwink-Kuhn-Sakurada (MHKS) Parameters | ||

| α | 0.547 | THF at 40 °C |

| K (mL g⁻¹) | 0.0250 | THF at 40 °C |

| Arrhenius Parameters (Propagation Rate Coefficient) | ||

| Activation Energy (E_a_) (kJ mol⁻¹) | 19.69 | Bulk, via PLP-SEC |

| Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) | 2.13 x 10⁶ | Bulk, via PLP-SEC |

Source: A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[4][5]

Table 2: Reactivity Ratios for AAEMA Copolymerization

| Comonomer (M₂) | r₁ (AAEMA) | r₂ (M₂) | Conditions |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.98 | 0.89 | 75 °C in EEP |

| Methyl Methacrylate (MMA) | 0.95 | 0.90 | Not specified |

| Styrene | 0.60 | 0.70 | Not specified |

Sources: A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[5], Gantrade[1], Eastman™ AAEM[6]

The reactivity ratios with MMA are close to 1, indicating that AAEMA and MMA have a similar tendency to react with a growing polymer chain, leading to the formation of random copolymers.[1]

Experimental Protocol: Pulsed Laser Polymerization (PLP-SEC)

This protocol is a representative method for determining the propagation rate coefficient (k_p_) of AAEMA.

Objective: To initiate the polymerization of AAEMA using a pulsed laser and determine k_p_ via size-exclusion chromatography (SEC).

Materials:

-

2-(Acetoacetoxy)ethyl methacrylate (AAEMA) monomer

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

Nitrogen gas for degassing

-

Sample vials

-

Thermostat-controlled sample holder

-

Pulsed laser (e.g., Coherent Xantos XS-500 operated at 351 nm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the AAEMA monomer containing the photoinitiator DMPA.

-

Degassing: Transfer approximately 0.5 mL of the stock solution into a sample vial and degas with nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.

-

Temperature Equilibration: Place the vial into a thermostat-controlled sample holder for 2-3 minutes to allow the sample to reach the desired experimental temperature.

-

Initiation: Initiate polymerization by firing the pulsed laser (e.g., at 1.5 mJ per pulse) at frequencies ranging from 5 to 180 Hz. The laser should be directed to hit the sample from the bottom.

-

Analysis: After polymerization, the resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine its molecular weight distribution. The k_p_ value is then calculated from this data.

Source: Adapted from A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[4]

Caption: Workflow for determining polymerization kinetics via PLP-SEC.

Post-Polymerization Transformations of the Acetoacetoxy Group

The true versatility of AAEMA lies in the reactivity of its pendant acetoacetoxy group. This group has two active sites: the active methylene (B1212753) group (-CH₂-) and the ketone carbonyl group (C=O).[2] Its reactivity is fundamentally governed by keto-enol tautomerism.

Keto-Enol Tautomerism

The acetoacetoxy group exists in equilibrium between a keto form and an enol form.[7][8] This equilibrium is crucial as the enol form is highly reactive and enables many of the subsequent modification reactions. While the keto form typically predominates, the equilibrium can be shifted, and the enol or its conjugate base (the enolate) can be trapped by various reagents.[9][10]

Caption: The fundamental keto-enol tautomerism of the acetoacetoxy group.

Enamine Formation (Reaction with Amines and Hydrazides)

One of the most common transformations is the reaction of the acetoacetoxy group with primary amines or hydrazides to form stable enamines.[1][3] This reaction is central to self-crosslinking systems at ambient temperatures, often referred to as keto-hydrazide crosslinking.[1] For example, adipic acid dihydrazide (ADH) is a common crosslinker for AAEMA-containing polymers in acrylic emulsions.[1]

Representative Protocol: Enamine Formation for Crosslinking

Objective: To crosslink a poly(AAEMA)-containing latex with a diamine at ambient temperature.

Materials:

-

Latex emulsion containing a copolymer of AAEMA.

-

Crosslinking agent, such as hexamethylenediamine (B150038) (HMDA) or adipic acid dihydrazide (ADH).

-

Ammonia (for pH adjustment and stabilization).

-

Deionized water.

Procedure:

-

Latex Preparation: Synthesize an acrylic latex containing AAEMA via emulsion polymerization. The acetoacetoxy groups are often protected by adding a volatile amine like ammonia, which raises the pH and can form a temporary, hydrolysis-resistant enamine.[11][12]

-

Crosslinker Addition: Add the diamine or dihydrazide crosslinker (e.g., HMDA or ADH) to the latex emulsion.

-

Film Formation: Cast a film of the formulated latex.

-

Curing: As the film dries, water and the volatile amine (ammonia) evaporate. This regenerates the acetoacetoxy groups, which then react with the diamine/dihydrazide crosslinker present in the film.[11]

-

Crosslinking: The reaction proceeds at ambient temperature, forming stable enamine crosslinks throughout the polymer matrix, significantly enhancing the mechanical properties and chemical resistance of the resulting film.[12]

Caption: Reaction of the acetoacetoxy group with a primary amine.

Metal Chelation

The two carbonyl oxygens of the acetoacetoxy group can act as a bidentate ligand to form stable chelate complexes with various multivalent metal ions, such as zinc, aluminum, zirconium, and copper.[1][11] This chelation can be used as another method of crosslinking or to improve the adhesion of coatings to metal substrates.[13]

Representative Protocol: Metal Ion Chelation

Objective: To introduce metal-chelate crosslinks into an AAEMA-containing polymer.

Materials:

-

A solution or emulsion of an AAEMA-containing polymer.

-

A metal salt solution (e.g., zinc acetate, copper(II) acetate).

-

Solvent (water or organic solvent, compatible with the polymer).

Procedure:

-

Polymer Solution: Prepare a solution or stable emulsion of the AAEMA-functionalized polymer.

-

Metal Addition: Slowly add the metal salt solution to the polymer solution with stirring.

-

Chelation: The metal ions will coordinate with the acetoacetoxy groups on the polymer chains, forming chelate complexes.

-

Isolation/Application: The resulting crosslinked or modified polymer can then be isolated or used directly in a coating formulation. The formation of these ionic crosslinks can significantly alter the material's properties, such as increasing its modulus and durability.

Caption: Chelation of acetoacetoxy groups with a divalent metal ion.

Other Key Transformations

The versatile acetoacetoxy group can undergo several other important reactions:

-

Michael Addition: In the presence of a strong base, the active methylene group can be deprotonated and act as a nucleophile in a Michael reaction with electron-deficient olefins (e.g., acrylates).[2]

-

Reaction with Isocyanates: The active methylene group reacts with isocyanates, providing a crosslinking pathway that does not require hydroxyl functionality.[2][6]

-

Reaction with Aldehydes: The methylene group can react with aldehydes like formaldehyde (B43269) to form crosslinks.[2]

-

Reaction with Melamines: Under acidic conditions and heat, the active methylene group can also react with melamine-formaldehyde resins.[6]

Conclusion

The 2-(Acetoacetoxy)ethyl methacrylate monomer is a uniquely versatile building block for functional polymers. It combines straightforward free-radical polymerization with a rich portfolio of post-polymerization modification chemistries. The reactivity of the pendant acetoacetoxy group, governed by keto-enol tautomerism, allows for the creation of advanced materials through covalent crosslinking with amines and hydrazides, ionic crosslinking via metal chelation, and various carbon-carbon bond-forming reactions. This chemical flexibility makes AAEMA a critical component in the design of high-performance coatings, adhesives, and resins for a wide array of applications.

References

- 1. gantrade.com [gantrade.com]

- 2. chempoint.com [chempoint.com]

- 3. Acetoacetoxyethyl Methacrylate(AAEMA) [tychemgroup.com]

- 4. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]

Reactivity of the acetoacetate group in AAEMA

An In-Depth Technical Guide to the Reactivity of the Acetoacetate (B1235776) Group in 2-(Acetoacetoxy)ethyl Methacrylate (B99206) (AAEMA)

Introduction

2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a specialty functional monomer prized in polymer science for its unique dual-reactivity. It possesses a polymerizable methacrylate group, which allows it to be incorporated into polymer backbones using conventional free-radical polymerization techniques, and a pendant acetoacetate group, which offers a rich platform for subsequent chemical modifications and diverse crosslinking strategies.[1][2] This guide provides a detailed exploration of the core reactivity of the acetoacetate moiety in AAEMA, targeting researchers, scientists, and professionals in drug development who seek to leverage its versatile chemistry.

The reactivity of the acetoacetate group is primarily governed by the chemical nature of its β-keto ester structure. This functionality enables a variety of chemical transformations, including reactions at the active methylene (B1212753) group and the ketone carbonyl group, as well as metal chelation through its enol form.[2][3] These reactions are fundamental to its application in advanced materials, such as self-crosslinking emulsions for high-performance coatings, adhesives, and innovative biomedical systems.[4][5]

Core Reactivity: Keto-Enol Tautomerism

The cornerstone of the acetoacetate group's reactivity is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[6][7] The active methylene group (α-carbon) located between the two carbonyl groups has acidic protons. The removal of a proton results in a resonance-stabilized enolate anion, which can then be protonated on the oxygen to form the enol.[8] While the equilibrium typically favors the keto tautomer, the enol form is crucial for certain reactions, particularly metal chelation.[7][9]

Caption: Keto-Enol Tautomerism of the Acetoacetate Group.

Key Chemical Reactions of the Acetoacetate Group

The unique structure of the acetoacetate group provides two primary reactive sites: the active methylene group and the ketone carbonyl group.[2] This allows for a multitude of crosslinking and modification reactions.

Michael Addition

The acidic protons of the active methylene group can be removed by a base to form a nucleophilic enolate. This enolate readily participates in Michael addition reactions, which involve a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[1][10] This reaction is a powerful tool for creating carbon-carbon bonds and is frequently used to crosslink AAEMA-containing polymers.[2][11] The reaction yield can be enhanced by using a Brønsted acid catalyst, such as acetic acid, which activates the carbonyl group of the Michael acceptor.[12]

Caption: General Workflow for Michael Addition Crosslinking.

Enamine and Hydrazone Formation (Keto-Hydrazide Chemistry)

The ketone carbonyl group of the acetoacetate moiety reacts with primary amines to form enamines and with hydrazides to form hydrazones.[1] This chemistry is the basis for one of the most important applications of AAEMA: the formulation of one-component (1K), self-crosslinking acrylic emulsions that cure at ambient temperature.[4][5] Adipic acid dihydrazide (ADH) is a common crosslinker that reacts with the acetoacetate groups after film coalescence to form a stable, crosslinked network, significantly enhancing the mechanical and resistance properties of the final film.[5]

Caption: Reaction of Acetoacetate with a Primary Amine.

Chelation with Metal Ions

The enol tautomer of the acetoacetate group acts as a bidentate ligand, capable of forming stable chelate complexes with various multivalent metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and zirconium (Zr⁴⁺).[1][3][5] This chelation can be used as a crosslinking mechanism, often improving properties like adhesion to metal substrates, corrosion resistance, flexibility, and thermal stability.[2][13] This functionality allows for the creation of organic-inorganic hybrid polymers with tailored properties.[3][14]

Caption: Metal Chelation Crosslinking Mechanism.

Reactions with Isocyanates and Other Crosslinkers

The active methylene group of AAEMA reacts readily with isocyanates, even at room temperature.[2] This reaction provides a pathway for creating polyurethane-acrylic hybrid systems, combining the properties of both polymer types. Additionally, the acetoacetate group can react with other common crosslinkers, including melamine (B1676169) resins and aldehydes (like formaldehyde), to form robust, thermoset materials.[2][13]

Applications in Drug Development

The versatile reactivity of AAEMA makes it a valuable monomer for designing "smart" drug delivery systems. Its ability to undergo reversible crosslinking and respond to environmental stimuli, such as pH, is particularly advantageous.

A notable application is the development of pH-responsive polymeric micelles for controlled drug release.[15] In one such system, a block copolymer containing AAEMA and a pH-sensitive monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA) is synthesized. The copolymer self-assembles into micelles, and the AAEMA groups in the shell can be reversibly crosslinked with a diamine linker.[15]

-

At physiological pH (7.4): The crosslinked shell remains intact, ensuring the stability of the micelle and preventing premature drug leakage during circulation.[15]

-

At acidic pH (e.g., 5.0, typical of tumor microenvironments or endosomes): The DMAEMA units become protonated, and the enamine crosslinks are susceptible to hydrolysis. This de-crosslinking leads to the destabilization of the micelle structure, triggering the rapid release of the encapsulated drug at the target site.[15]

Caption: Workflow for pH-Responsive Drug Delivery using AAEMA.

Quantitative Data Summary

The reactivity of AAEMA in copolymerization and the properties of the resulting polymers have been quantified in several studies.

Table 1: Reactivity Ratios for AAEMA Copolymerization

| Comonomer (M1) | r1 (M1) | r2 (AAEMA) | System Conditions | Reference(s) |

| Methyl Methacrylate (MMA) | 0.89 | 0.98 | 75 °C in ethyl 3-ethoxypropionate | [16] |

| Methyl Methacrylate (MMA) | 0.90 | 0.95 | Not specified | [5] |

| Styrene | 0.70 | 0.60 | Not specified | [5] |

| Note: Reactivity ratios close to 1, as seen with MMA, indicate a tendency for random copolymerization.[5] |

Table 2: Kinetic and Physical Properties of AAEMA and its Polymer

| Parameter | Value | Units | Conditions | Reference(s) |

| Propagation Rate Coefficient (kₚ) Arrhenius Parameters | ||||

| - Pre-exponential Factor (A) | 2.13 × 10⁶ | L mol⁻¹ s⁻¹ | Pulsed laser polymerization-SEC | [16] |

| - Activation Energy (Eₐ) | 19.69 | kJ mol⁻¹ | Pulsed laser polymerization-SEC | [16] |

| Mark-Houwink-Kuhn-Sakurada (MHKS) Parameters (for PAAEMA) | ||||

| - K | 0.0250 | mL g⁻¹ | Multiple detection SEC | [16] |

| - α | 0.547 | - | Multiple detection SEC | [16] |

| Homopolymer Glass Transition Temperature (T₉) | +3 | °C | Not specified | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Self-Crosslinking Acrylic Emulsion

This protocol describes a general procedure for preparing a one-component, self-crosslinking latex using AAEMA and a hydrazide crosslinker.

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is charged with deionized water and a surfactant (e.g., sodium lauryl sulfate).

-

Initial Charge: The reactor is purged with nitrogen and heated to the reaction temperature (typically 75-85 °C). A portion of the monomer emulsion (a pre-emulsified mixture of primary monomers like methyl methacrylate and butyl acrylate (B77674), AAEMA, water, and surfactant) and an initiator solution (e.g., ammonium (B1175870) persulfate in water) are added to the reactor to form seed particles.

-

Emulsion Feed: After seed formation is confirmed (indicated by a change in appearance), the remaining monomer emulsion is fed into the reactor over a period of 2-3 hours. The initiator solution is co-fed simultaneously.

-

Post-Reaction: After the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Crosslinker Addition: The resulting latex is cooled to ambient temperature. A solution of a dihydrazide crosslinker (e.g., adipic acid dihydrazide, ADH) in water is added slowly under agitation. The amount of ADH is typically stoichiometric to the AAEMA content.

-

Finalization: The pH of the emulsion is adjusted to a neutral or slightly alkaline value (pH 7.5-8.5) to ensure stability. A biocide is added for preservation. The final product is a self-crosslinking latex that will form a chemically resistant film upon drying.[5]

Protocol 2: Michael Addition of an Amine to an AAEMA-Containing Polymer

This protocol outlines the crosslinking of a soluble AAEMA copolymer via the Michael addition reaction.

-

Polymer Solution: An AAEMA-containing copolymer (e.g., poly(MMA-co-AAEMA)) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) to form a 10-20% (w/v) solution.

-

Catalyst and Reactant Addition: A catalytic amount of a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) is added to the polymer solution. Subsequently, a multifunctional Michael acceptor (e.g., a diacrylate) is added stoichiometrically relative to the acetoacetate groups.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) and monitored by a suitable analytical technique (e.g., FTIR spectroscopy by observing the disappearance of the acrylate C=C bond). The reaction time can vary from a few hours to overnight.[12]

-

Product Isolation: If a crosslinked gel is formed, it can be isolated by filtration and washed with a non-solvent (e.g., methanol) to remove unreacted starting materials and the catalyst. The resulting gel is then dried under vacuum. If the product remains soluble, it can be precipitated into a non-solvent and collected.

References

- 1. nbinno.com [nbinno.com]

- 2. chempoint.com [chempoint.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetoacetoxyethyl Methacrylate CAS 21282-97-3 - Teckrez LLC [teckrez.com]

- 5. gantrade.com [gantrade.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]

- 13. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]

- 14. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) [ouci.dntb.gov.ua]

- 15. Preparation of reversible cross-linked amphiphilic polymeric micelles with pH-responsive behavior for smart drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (AAEM) for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, suppliers, and technical applications of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEM), a versatile monomer with significant potential in polymer chemistry, materials science, and biomedical applications.

Introduction

2-(Methacryloyloxy)ethyl acetoacetate (AAEM), also known as acetoacetoxyethyl methacrylate (B99206), is a specialty functional monomer that possesses both a polymerizable methacrylate group and a reactive acetoacetate group. This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties. Its ability to undergo various chemical transformations, including crosslinking and chelation, has led to its use in a wide range of applications, from industrial coatings and adhesives to sophisticated biomedical systems for drug delivery and tissue engineering.[1][2] This technical guide provides a comprehensive overview of the commercial availability of AAEM, its key technical specifications, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Sources and Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is often stabilized with inhibitors such as butylated hydroxytoluene (BHT) to prevent premature polymerization.[3] The following table summarizes a selection of commercial suppliers.

| Supplier | Country of Origin/Location | Purity/Grade | Additional Information |

| Sigma-Aldrich (Merck) | Global | ≥95.0% (GC), contains BHT as stabilizer | Arxada quality. |

| Santa Cruz Biotechnology | USA | Research Grade | -[4] |

| Kowa Chemicals | USA/Japan | 94% min | Also contains ≤0.3% water and 0.5-4% 2-HEMA.[5] |

| Gantrade Corporation | USA | Industrial Grade | Supplier: Laxmi Organic Industries.[6] |

| Laxmi Organic Industries Ltd. | India | Industrial Grade | -[7] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | China | Industrial Grade | Manufactory.[8] |

| Kindchem Co., Ltd | China | Industrial Grade | - |

| JIN DUN CHEMICAL | China | Industrial Grade | -[8] |

| DALIAN HANDOM CHEMICALS CO.,LTD. | China | Industrial Grade/95.0 | -[8] |

| Shandong zhishang chemical Co.,Ltd. | China | Industrial Grade | -[8] |

| SHANDONG LOOK CHEMICAL CO.,LTD. | China | - | -[8] |

| Henan Lihao Chem Plant Limited | China | Industrial Grade/99 | -[8] |

| Qingdao RENAS Polymer Material Co.,Ltd. | China | 98.0% | -[9] |

| Hebei Chuanghai Biotechnology Co., Ltd. | China | 99% | -[9] |

Technical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the monomer.

| Property | Value | Reference |

| Chemical Name | This compound | [10] |

| Synonyms | Acetoacetoxyethyl methacrylate (AAEM), (2-Acetoacetoxy)ethyl methacrylate, Ethylene glycol monoacetoacetate monomethacrylate | [1] |

| CAS Number | 21282-97-3 | [10] |

| Molecular Formula | C₁₀H₁₄O₅ | [10] |

| Molecular Weight | 214.22 g/mol | [10] |

| Appearance | Colorless to pale yellow clear liquid | [7] |

| Boiling Point | 100 °C at 0.8 mmHg | [3][10] |

| Density | 1.122 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | 1.456 | [3] |

| Flash Point | 113 °C (235.4 °F) | [3] |

| Solubility in Water | Insoluble | [7] |

| Storage Temperature | 2-8°C | [9] |

Experimental Protocols

The unique chemical structure of AAEM allows for its use in a variety of experimental procedures. Below are detailed methodologies for two distinct applications: the synthesis of a tetrahydropyrimidine (B8763341) derivative and the preparation of polymerizable oxide precursors.

Synthesis of 2-(Methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, utilizing AAEM as a key reactant.[11]

Materials:

-

This compound (AAEM)

-

Ortho-phosphoric acid

-

Cold water

Procedure:

-

A mixture of benzaldehyde (1 mmol), this compound (1 mmol), and urea (1.17 mmol) is prepared.

-

Four drops of ortho-phosphoric acid are added to the mixture.

-

The mixture is ground for approximately 30 minutes.

-

The reaction mixture is then cooled for 15 minutes.

-

The cooled mixture is poured into a beaker containing 50 mL of cold water.

-

The resulting precipitate is filtered.

-

The filtered solid is washed with water and then with ethanol to yield the final product.[12]

Preparation of Polymerizable Oxide Precursors for Nanofabrication

This method demonstrates the use of AAEM as a chelating agent to stabilize metal alkoxides, forming polymerizable precursors for the fabrication of metal oxide nanostructures.[13]

Materials:

-

Metal alkoxide (e.g., aluminum tri-sec-butoxide, titanium(IV) isopropoxide, zirconium(IV) propoxide)

-

This compound (MAEAA)

-

Organic solvent (if necessary)

-

Photoinitiator (e.g., benzoyl peroxide)

Procedure:

-

The metal alkoxide is reacted with this compound (MAEAA). MAEAA acts as a chelating agent, forming a stable complex with the metal alkoxide. This reaction helps to control the reactivity of the alkoxide and prevents premature hydrolysis and self-condensation.[13]

-

The organic polymerization of the methacrylate groups is carried out simultaneously with the inorganic polymerization via the sol-gel process.[13]

-

Benzoyl peroxide is used as an initiator for the organic polymerization.[13]

-

The resulting hybrid resin can be used in nanoimprint lithography or other fabrication techniques to create metal oxide patterns. The chelation provided by MAEAA imparts hydrolytic stability and a long shelf-life to the precursor.[13]

Visualizing Chemical and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key chemical reactions and a potential biological pathway related to the use of AAEM and its derivatives.

Caption: General experimental workflow for the synthesis and application of AAEM-based polymers.

Caption: Crosslinking mechanism of an AAEM-functionalized polymer with a diamine.

Caption: Potential cellular signaling pathway affected by residual methacrylate monomers.[14]

Conclusion

This compound is a highly versatile monomer with a growing number of applications in both industrial and research settings. Its dual functionality allows for the creation of complex polymer architectures and functional materials. For researchers and professionals in drug development, AAEM offers a unique tool for designing novel drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. A thorough understanding of its commercial availability, technical properties, and reaction mechanisms is crucial for leveraging its full potential in these advanced applications. The information and protocols provided in this guide serve as a foundational resource for the scientific community to explore and innovate with this remarkable chemical compound.

References

- 1. sinorawchemical.com [sinorawchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. 乙酰乙酸甲基丙烯酸乙二醇酯 95%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. kowachemical.com [kowachemical.com]

- 6. gantrade.com [gantrade.com]

- 7. 3.imimg.com [3.imimg.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 21282-97-3 [chemicalbook.com]

- 10. 21282-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 乙酰乙酸甲基丙烯酸乙二醇酯 95%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of AAEMA Monomer

For Researchers, Scientists, and Drug Development Professionals

Acetoacetoxyethyl methacrylate (B99206) (AAEMA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for drug delivery systems, medical devices, and other biomedical applications. Its unique chemical structure, featuring both a methacrylate group for polymerization and a reactive acetoacetoxy group for subsequent functionalization, offers significant advantages in material design. However, like all reactive monomers, the safe handling and use of AAEMA are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for AAEMA monomer, with a focus on providing actionable experimental protocols and clear data presentation for the research and development scientist.

Section 1: Understanding the Hazard Profile of AAEMA

While not classified as a hazardous substance under US Regulation 29 CFR 1910.1200 or the Canadian HPA, AAEMA shares potential hazards common to other acrylic monomers. These include the potential for eye and skin irritation, respiratory tract irritation upon inhalation, and the risk of spontaneous and potentially violent polymerization.[1] A thorough understanding of its physicochemical properties is the first step in a robust safety protocol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of AAEMA is presented in Table 1. This data is essential for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| CAS Number | 21282-97-3 | [1] |

| Molecular Formula | C10H14O5 | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Clear, colorless to light-yellow liquid | [1] |

| Odor | Odorless | |

| Boiling Point | 274 °C | [1] |

| Flash Point | 106 °C (222.8 °F) | [1] |

| Density | 1.1200 g/cm³ | [1] |

| Solubility | Soluble in water and miscible with organic solvents |

Toxicological Data

The toxicological properties of AAEMA have not been fully investigated, and as such, it should be handled with care, assuming it may present hazards similar to other methacrylate monomers.[1] Available data is summarized in Table 2.

| Toxicity Endpoint | Result | Species | Reference |

| Oral LD50 | >5000 mg/kg | Rat | [2] |

| Dermal LD50 | >2000 mg/kg | Rat | [2] |

| Skin Irritation/Corrosion | Not Irritating | [2] | |

| Eye Damage/Irritation | Non-irritating | [2] | |

| Skin Sensitization | Negative | [2] |

It is important to note that direct contact can cause irritation to the eyes, skin, nose, and throat.[3]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling AAEMA monomer. The following provides a detailed guide to selecting the correct PPE.

Eye and Face Protection

-

Minimum Requirement: Chemical splash goggles are essential to protect the eyes from splashes.[1]

-

Enhanced Protection: A face shield worn over chemical splash goggles is recommended when handling larger quantities or when there is a significant risk of splashing.

Skin Protection

-

Gloves: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile or butyl rubber gloves are generally recommended for handling acrylic monomers. Always inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A lab coat is the minimum requirement.[1] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.

Respiratory Protection

-

Standard Operations: All handling of AAEMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]

-

Emergency Situations or Poor Ventilation: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used.[1]

Caption: PPE selection workflow for handling AAEMA monomer.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to minimize exposure and prevent hazardous situations. The following protocols are provided as a guide for common laboratory procedures involving AAEMA.

Protocol for Weighing and Dispensing AAEMA Monomer

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE as outlined in Section 2.

-

Prepare the work area within the fume hood by laying down absorbent, disposable bench paper.

-

Have all necessary equipment ready, including a calibrated balance, appropriate glassware (e.g., beaker, round-bottom flask), and a means of transfer (e.g., pipette with a compatible bulb, or a syringe).

-

-

Procedure:

-

Place the primary container of AAEMA in a secondary container (e.g., a beaker or plastic tub) within the fume hood.

-

Carefully open the AAEMA container, avoiding any splashing.

-

Using a clean pipette or syringe, transfer the desired amount of AAEMA to the tared receiving vessel.

-

Immediately and securely close the primary AAEMA container.

-

Wipe any minor drips on the exterior of the receiving vessel with a disposable towel, which should then be disposed of as hazardous waste.

-

Proceed with the experimental setup within the fume hood.

-

-

Post-Procedure:

-

Thoroughly clean any non-disposable equipment that came into contact with AAEMA using an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning should be performed within the fume hood.

-

Dispose of all contaminated disposable materials (bench paper, gloves, pipette tips) in a designated hazardous waste container.

-

Protocol for Storage of AAEMA Monomer

-

Temperature: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Refrigeration is recommended (store below 4°C/39°F) to preserve product quality and inhibit polymerization.[1][4]

-

Container: Keep containers tightly closed.[1]

-

Inhibitor: AAEMA is typically supplied with an inhibitor to prevent spontaneous polymerization. The effectiveness of this inhibitor is dependent on the presence of dissolved oxygen. Therefore, do not store AAEMA under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Incompatibilities: Avoid contact with heat, direct sunlight, initiators such as amines and acids, and oxidizing agents to prevent spontaneous polymerization.

Caption: Logical workflow for the safe storage of AAEMA monomer.

Section 4: Emergency Procedures

In the event of an emergency, a calm and methodical response is critical. All laboratory personnel should be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

Spill and Leak Procedures

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

Evacuate the area if the spill is large or if there is a risk of significant vapor inhalation.

-

Ensure the area is well-ventilated.

-

-

Spill Cleanup Protocol:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

-

Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

Caption: Step-by-step workflow for responding to an AAEMA monomer spill.

Section 5: Disposal Considerations

All waste containing AAEMA monomer must be treated as hazardous waste.

-

Waste Collection: Collect all AAEMA-contaminated waste, including unused monomer, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled, and sealed container.

-